molecular formula C22H25N3O4S B2930534 2-((1-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034560-21-7

2-((1-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2930534
CAS No.: 2034560-21-7
M. Wt: 427.52
InChI Key: XECWWCOMIDKSKT-UHFFFAOYSA-N
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Description

2-((1-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring, an isonicotinonitrile moiety, and an isopropylsulfonyl phenyl group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the preparation of a piperidine derivative through a nucleophilic substitution reaction.

    Acetylation: The piperidine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Isonicotinonitrile: The acetylated piperidine is coupled with isonicotinonitrile under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Isopropylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted derivatives on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, it is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its piperidine moiety, which is known to interact with neurotransmitter systems.

Industry

Industrially, it can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-((1-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic neurotransmitter structures, allowing it to bind to receptor sites and modulate their activity. The isonicotinonitrile moiety can interact with nucleophilic sites on enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-(4-(Methylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
  • 2-((1-(2-(4-(Ethylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

Uniqueness

The presence of the isopropylsulfonyl group in 2-((1-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile imparts unique steric and electronic properties, enhancing its binding affinity and specificity towards certain biological targets compared to its methyl or ethyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-16(2)30(27,28)20-7-5-17(6-8-20)13-22(26)25-11-3-4-19(15-25)29-21-12-18(14-23)9-10-24-21/h5-10,12,16,19H,3-4,11,13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECWWCOMIDKSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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